molecular formula C25H32N2O4S2 B12021512 2-(3-(3-Dodecyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetic acid CAS No. 609795-50-8

2-(3-(3-Dodecyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetic acid

Cat. No.: B12021512
CAS No.: 609795-50-8
M. Wt: 488.7 g/mol
InChI Key: QWTZMZTVAHCNML-DQRAZIAOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Dodecyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetic acid involves multiple steps, typically starting with the preparation of the thiazolidinone and indolinone intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-Dodecyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can lead to a variety of derivatives depending on the substituents introduced .

Scientific Research Applications

2-(3-(3-Dodecyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(3-Dodecyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 2-(3-(3-Dodecyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetic acid lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

609795-50-8

Molecular Formula

C25H32N2O4S2

Molecular Weight

488.7 g/mol

IUPAC Name

2-[(3Z)-3-(3-dodecyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetic acid

InChI

InChI=1S/C25H32N2O4S2/c1-2-3-4-5-6-7-8-9-10-13-16-26-24(31)22(33-25(26)32)21-18-14-11-12-15-19(18)27(23(21)30)17-20(28)29/h11-12,14-15H,2-10,13,16-17H2,1H3,(H,28,29)/b22-21-

InChI Key

QWTZMZTVAHCNML-DQRAZIAOSA-N

Isomeric SMILES

CCCCCCCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)O)/SC1=S

Canonical SMILES

CCCCCCCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)O)SC1=S

Origin of Product

United States

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